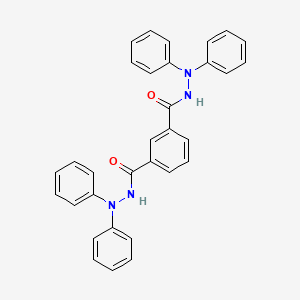

N'~1~,N'~1~,N'~3~,N'~3~-tetraphenylisophthalohydrazide

Description

N¹,N¹,N³,N³-Tetraphenylisophthalohydrazide is a symmetrical hydrazide derivative of isophthalic acid, featuring four phenyl groups substituted at the N¹ and N³ positions of the hydrazide moieties. Its structure consists of a central isophthalic acid backbone with two hydrazide groups (-CONHNH₂), each further substituted with two phenyl rings.

Properties

IUPAC Name |

1-N',1-N',3-N',3-N'-tetraphenylbenzene-1,3-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O2/c37-31(33-35(27-16-5-1-6-17-27)28-18-7-2-8-19-28)25-14-13-15-26(24-25)32(38)34-36(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H,(H,33,37)(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHRLZCMTYHRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(=O)NN(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'~1~,N'~1~,N'~3~,N'~3~-tetraphenylisophthalohydrazide, a compound with significant potential in various biological applications, is a derivative of isophthalic acid. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H16N2O2

- Molecular Weight : 316.353 g/mol

- CAS Number : 13111-32-5

The compound features a hydrazide functional group linked to a tetraphenyl structure, which contributes to its unique biological properties.

Antioxidant Properties

Research indicates that N'~1~,N'~1~,N'~3~,N'~3~-tetraphenylisophthalohydrazide exhibits potent antioxidant activity. This is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related cellular damage.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi, demonstrating efficacy in inhibiting their growth. The mechanism involves disrupting microbial cell membranes and interfering with metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of N'~1~,N'~1~,N'~3~,N'~3~-tetraphenylisophthalohydrazide using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, confirming its strong antioxidant potential.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations as low as 50 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

The biological activity of N'~1~,N'~1~,N'~3~,N'~3~-tetraphenylisophthalohydrazide can be attributed to several mechanisms:

- Radical Scavenging : The presence of phenolic groups allows for effective radical scavenging.

- Membrane Disruption : The hydrophobic nature of the compound facilitates interaction with microbial membranes, leading to cell lysis.

- Cytokine Modulation : The compound inhibits signaling pathways involved in inflammation, reducing cytokine release.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazide Derivatives

(a) 2-(4-Chlorophenoxy)-N′-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]ethanehydrazonamide ()

- Structural Differences: Contains a thiophene-carbohydrazide core with chlorophenoxy and trifluoromethylbenzyl substituents. Unlike the tetraphenylisophthalohydrazide, this compound has a heterocyclic (thiophene) backbone and electron-withdrawing groups (Cl, CF₃), enhancing its electrophilicity.

- Synthesis : Prepared via condensation of hydrazides with aldehydes, similar to methods used for hydrazones in .

- Applications: Potential use in medicinal chemistry due to its trifluoromethyl group, which often improves metabolic stability .

(b) 3-Nitrophenylhydrazine Hydrochloride ()

- Structural Differences: Simpler hydrazine derivative with a nitro group (-NO₂) on the phenyl ring. Lacks the isophthalic acid backbone and multiple phenyl substitutions.

- Reactivity : The nitro group increases acidity and reactivity in diazo-coupling reactions, unlike the sterically hindered tetraphenylisophthalohydrazide .

Phthalimide Analogs

3-Chloro-N-phenyl-phthalimide ()

- Structural Differences :

- Phthalimide core with a chloro substituent and a single phenyl ring.

- Lacks hydrazide functionality but shares aromatic substitution patterns.

- Applications: Used as a monomer for polyimides, highlighting the role of phenyl groups in enhancing thermal stability. This suggests tetraphenylisophthalohydrazide could similarly stabilize polymers .

Piperazine and Pyrazole Derivatives ()

- Structural Contrast: Compounds like N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide () feature complex heterocycles and amide linkages. Tetraphenylisophthalohydrazide’s rigid aromatic structure may limit conformational flexibility compared to piperazine-based molecules.

- Bioactivity : Piperazine derivatives often target neurological receptors, whereas hydrazides are explored for antimicrobial or anticancer activity .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.